Bifunctional Reactivity Advantage: Dual Epoxide–Hydroxyl Derivatization Versus Monofunctional Styrene Oxide
2-Oxiraneethanol, alpha-phenyl- possesses two chemically orthogonal reactive sites—a nucleophile-sensitive oxirane ring and a secondary benzylic hydroxyl group—enabling sequential or orthogonal derivatization strategies that are inaccessible with the monofunctional styrene oxide comparator . The epoxide undergoes nucleophilic ring-opening with amines, thiols, or carboxylates, while the hydroxyl permits esterification, etherification, silyl protection, or oxidation to the corresponding ketone, affording a structurally diverse array of downstream intermediates from a single procurement-grade building block .
| Evidence Dimension | Number of orthogonal reactive functional groups |
|---|---|
| Target Compound Data | 2 (epoxide ring + secondary hydroxyl) |
| Comparator Or Baseline | Styrene oxide (CAS 96-09-3): 1 (epoxide only; no hydroxyl group present) |
| Quantified Difference | +1 chemically distinct derivatization handle; doubles the number of accessible linear synthetic sequences from a single intermediate |
| Conditions | Structural analysis; reaction versatility inferred from epoxide and secondary alcohol chemistry literature |
Why This Matters
For procurement decisions, bifunctionality reduces the number of intermediate isolations, vendor qualifications, and supply-chain touchpoints required to reach a target scaffold, directly lowering process development cost and timeline.
